molecular formula C20H17N3O B2549652 [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-98-7

[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2549652
CAS No.: 1797869-98-7
M. Wt: 315.376
InChI Key: WEZCTECZTGGGIG-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that features a biphenyl group linked to a dihydropyrido[4,3-d]pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, followed by the construction of the dihydropyrido[4,3-d]pyrimidine ring system. Key steps include:

    Formation of the Biphenyl Derivative: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Construction of the Pyrido[4,3-d]pyrimidine Ring: This involves cyclization reactions using appropriate precursors such as pyrimidine and pyridine derivatives. .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form unsaturated derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its fully saturated form, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone apart is its unique combination of the biphenyl and dihydropyrido[4,3-d]pyrimidine moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZCTECZTGGGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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